N4-Benzoyl-3'-azido-2', 3'-dideoxycytidine
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Description
“N4-Benzoyl-3’-azido-2’, 3’-dideoxycytidine” is a novel nucleoside analog with antiviral and anticancer activities . It is a formidable antiviral compound widely employed in the biomedical sector, exhibiting remarkable efficacy against the pernicious pathogens of HIV and AIDS .
Molecular Structure Analysis
The molecular formula of “N4-Benzoyl-3’-azido-2’, 3’-dideoxycytidine” is C16H16N6O4 . Its molecular weight is 356.34 g/mol . The IUPAC name is N - [1- [ (2 R ,4 S ,5 S )-4-azido-5- (hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide .Physical and Chemical Properties Analysis
“N4-Benzoyl-3’-azido-2’, 3’-dideoxycytidine” has a molecular weight of 356.34 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 6 . The compound has a rotatable bond count of 5 . Its topological polar surface area is 106 Ų . The compound has a complexity of 666 .Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-[1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O4/c17-21-20-11-8-14(26-12(11)9-23)22-7-6-13(19-16(22)25)18-15(24)10-4-2-1-3-5-10/h1-7,11-12,14,23H,8-9H2,(H,18,19,24,25)/t11-,12+,14+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNQBJPVKMBYPDQ-OUCADQQQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)CO)N=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)CO)N=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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